molecular formula C21H20N4O2 B11177217 N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide

N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide

Cat. No.: B11177217
M. Wt: 360.4 g/mol
InChI Key: HOFHZCBMRBSICE-UHFFFAOYSA-N
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Description

N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide is a complex organic compound featuring a unique structure that combines a pyrroloquinoline core with a pyridine carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, which can be synthesized through the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by cyclization using an intramolecular Friedel-Crafts process . The resulting intermediate is then reacted with pyridine-4-carbohydrazide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrroloquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The presence of electron-withdrawing groups in the structure enhances their antimicrobial efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyrroloquinoline Derivatives

CompoundTarget OrganismInhibition Zone (mm)
6dMycobacterium smegmatis16
6ePseudomonas aeruginosa19

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar pyrrolo[3,2,1-ij]quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Activity
In a study evaluating the anticancer effects of pyrroloquinoline derivatives, it was found that compounds with specific substitutions on the quinoline ring showed enhanced cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). These findings indicate that structural modifications can significantly influence biological activity.

Dye Sensitization in Solar Cells

The unique electronic properties of pyrroloquinoline derivatives make them suitable for applications in organic photovoltaics. Research has explored their use as dye sensitizers in solar cells, where they enhance light absorption and improve energy conversion efficiency .

Table 2: Performance Metrics of Pyrroloquinoline-based Solar Cells

ParameterValue
Maximum Power Point (MPP)8.5 mW/cm²
Fill Factor0.65
Efficiency4.2%

Synthesis and Functionalization

The synthesis of N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide involves multi-step reactions that allow for further functionalization. This adaptability makes it a valuable scaffold for developing new drugs or materials with tailored properties .

Synthesis Overview:
The synthesis typically includes:

  • Formation of the pyrroloquinoline core.
  • Introduction of hydrazine derivatives to form the carbohydrazide moiety.
  • Subsequent modifications to enhance biological activity or material properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes involved in blood coagulation. The compound likely binds to the active site of these enzymes, inhibiting their activity and thus affecting the coagulation pathway . This interaction can be studied using various biochemical and biophysical techniques to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide is unique due to its combination of a pyrroloquinoline core with a pyridine carbohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate various pharmacophores. The process often employs hydrazine derivatives and quinoline-based structures to yield the final product. For instance, a common synthetic route includes the reaction of pyrroloquinoline derivatives with hydrazine under specific conditions to achieve high yields of the target compound .

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticoagulant Activity

Research indicates that this compound exhibits significant inhibition of blood coagulation factors Xa and XIa. In vitro studies have demonstrated that several derivatives of pyrroloquinoline compounds show high inhibition values against these factors, suggesting a potential role as anticoagulants. The IC50 values for some derivatives were found to be notably low, indicating potent activity .

Antitumor Properties

The compound's structure suggests potential antitumor activity. Similar compounds in the literature have shown effectiveness against various cancer cell lines. The presence of the pyrroloquinoline moiety is associated with cytotoxic effects on tumor cells due to its ability to interfere with cellular processes such as DNA replication and repair .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties as well. Research on related structures has revealed activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in coagulation and possibly other metabolic pathways.
  • Cell Cycle Interference : It may disrupt the normal cell cycle in cancer cells by inducing apoptosis or preventing mitosis.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Anticoagulant Efficacy : A study demonstrated that derivatives with similar structures significantly reduced thrombin levels in animal models.
  • Antitumor Activity : Clinical trials involving pyrroloquinoline derivatives showed promising results in reducing tumor size in specific cancers.
  • Antimicrobial Testing : Laboratory assays confirmed that certain derivatives exhibited MIC values comparable to standard antimicrobial agents.

Data Summary Table

Biological ActivityMechanismReference
AnticoagulantInhibition of factors Xa and XIa
AntitumorInduction of apoptosis
AntimicrobialDisruption of cell membranes

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]pyridine-4-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-12-9-15-13(2)11-21(3,4)25-18(15)16(10-12)17(20(25)27)23-24-19(26)14-5-7-22-8-6-14/h5-11,27H,1-4H3

InChI Key

HOFHZCBMRBSICE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=O)C4=CC=NC=C4)O)(C)C)C

Origin of Product

United States

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